molecular formula C9H10F3NO B12865347 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone CAS No. 74889-33-1

2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B12865347
CAS No.: 74889-33-1
M. Wt: 205.18 g/mol
InChI Key: KBVYSBJENVPFSZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of trifluoromethyl and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Halides, nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology and Medicine: The compound has potential applications in drug discovery and development. Its derivatives are investigated for their biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Industry: In the agrochemical industry, this compound is explored for its potential use in the development of new pesticides and herbicides. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
  • 2,2,2-Trifluoro-1-phenylethanone
  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Comparison: Compared to its analogs, 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, potency, and selectivity, making it a distinct and valuable compound for various applications.

Properties

CAS No.

74889-33-1

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-propan-2-ylpyrrol-2-yl)ethanone

InChI

InChI=1S/C9H10F3NO/c1-6(2)13-5-3-4-7(13)8(14)9(10,11)12/h3-6H,1-2H3

InChI Key

KBVYSBJENVPFSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C1C(=O)C(F)(F)F

Origin of Product

United States

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